molecular formula C7H7O8P B14692365 3,5-Dihydroxy-4-(phosphonooxy)benzoic acid CAS No. 25054-56-2

3,5-Dihydroxy-4-(phosphonooxy)benzoic acid

Cat. No.: B14692365
CAS No.: 25054-56-2
M. Wt: 250.10 g/mol
InChI Key: KNIFGXYDRJKPRY-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-(phosphonooxy)benzoic acid is a chemical compound with the molecular formula C7H7O8P It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a phosphonooxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-4-(phosphonooxy)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with phosphoric acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the phosphonooxy group. The process may involve the use of catalysts to increase the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-4-(phosphonooxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxybenzoic acid derivatives.

    Substitution: The hydroxyl and phosphonooxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxybenzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3,5-Dihydroxy-4-(phosphonooxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-4-(phosphonooxy)benzoic acid involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl and phosphonooxy groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzoic acid:

    4-Hydroxy-3,5-dimethoxybenzoic acid:

Uniqueness

3,5-Dihydroxy-4-(phosphonooxy)benzoic acid is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity. This group enhances its potential for forming various derivatives and interacting with biological molecules, making it a valuable compound in research and industrial applications.

Properties

CAS No.

25054-56-2

Molecular Formula

C7H7O8P

Molecular Weight

250.10 g/mol

IUPAC Name

3,5-dihydroxy-4-phosphonooxybenzoic acid

InChI

InChI=1S/C7H7O8P/c8-4-1-3(7(10)11)2-5(9)6(4)15-16(12,13)14/h1-2,8-9H,(H,10,11)(H2,12,13,14)

InChI Key

KNIFGXYDRJKPRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)OP(=O)(O)O)O)C(=O)O

Origin of Product

United States

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